molecular formula C9H18N2O2 B11907306 tert-Butyl 3-(methylamino)azetidine-3-carboxylate CAS No. 1389315-04-1

tert-Butyl 3-(methylamino)azetidine-3-carboxylate

Cat. No.: B11907306
CAS No.: 1389315-04-1
M. Wt: 186.25 g/mol
InChI Key: DEGLXDLWLCJYNE-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(methylamino)azetidine-3-carboxylate is a chemical compound with the molecular formula C9H18N2O2 and a molecular weight of 186.25 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(methylamino)azetidine-3-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 3-(methylamino)azetidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butyl 3-(methylamino)azetidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-(methylamino)azetidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Ethylamino-azetidine-1-carboxylic acid tert-butyl ester: Similar structure but with an ethyl group instead of a methyl group.

    3-Hydrazinocarbonyl-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a pyrrolidine ring instead of an azetidine ring.

    3-Thiocarbamoyl-pyrrolidine-1-carboxylic acid tert-butyl ester: Contains a thiocarbamoyl group instead of a methylamino group.

Uniqueness

Tert-Butyl 3-(methylamino)azetidine-3-carboxylate is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Its tert-butyl ester group provides steric hindrance, influencing its reactivity and interactions with other molecules .

Properties

CAS No.

1389315-04-1

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

tert-butyl 3-(methylamino)azetidine-3-carboxylate

InChI

InChI=1S/C9H18N2O2/c1-8(2,3)13-7(12)9(10-4)5-11-6-9/h10-11H,5-6H2,1-4H3

InChI Key

DEGLXDLWLCJYNE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CNC1)NC

Origin of Product

United States

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